3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Overview
Description
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines a thiazole ring with a chromenone structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and chemical sensors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then cyclized with 2-hydroxyacetophenone under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1,3-thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
2H-chromen-2-one derivatives: Compounds with the chromenone structure also display comparable pharmacological properties.
Uniqueness
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is unique due to its combined thiazole and chromenone structures, which confer a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO2S/c19-13-7-5-11(6-8-13)15-10-23-17(20-15)14-9-12-3-1-2-4-16(12)22-18(14)21/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAALAZXNFMENF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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